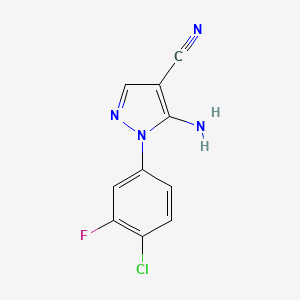

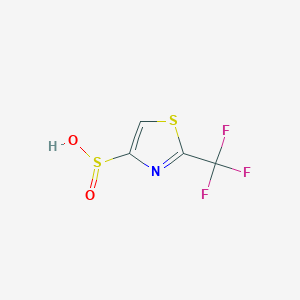

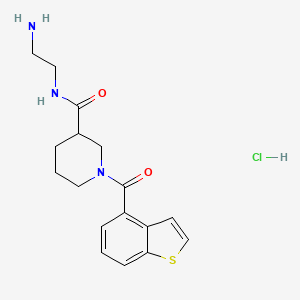

![molecular formula C24H27N3O4S B2517561 Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-84-4](/img/structure/B2517561.png)

Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound that belongs to the class of thienopyridazines, which are heterocyclic compounds containing a fused thieno[3,4-d]pyridazine ring system. This class of compounds has been the subject of various studies due to their potential pharmacological properties and their utility as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related thienopyridazine derivatives often involves multistep reactions starting from simpler precursors. For instance, the synthesis of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, a related compound, was achieved by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . This method could potentially be adapted to synthesize the compound by modifying the starting materials and reaction conditions to incorporate the cyclohexylpropanamido group.

Molecular Structure Analysis

While the specific molecular structure of Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is not detailed in the provided papers, the general structure of thienopyridazine derivatives has been well-studied. These compounds typically exhibit a planar structure due to the conjugation within the fused ring system, which can influence their chemical reactivity and interaction with biological targets .

Chemical Reactions Analysis

Thienopyridazine derivatives are versatile intermediates that can undergo various chemical reactions to yield a wide range of heterocyclic compounds. For example, the amino ester of a thienopyridazine was reacted with benzoyl isothiocyanate to afford a thiourea derivative, which could then be transformed into related fused heterocyclic systems . Similarly, the compound may also be amenable to reactions with different reagents to yield novel heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridazine derivatives can vary widely depending on their specific substituents. However, they generally exhibit good solubility in common organic solvents and may show varying degrees of crystallinity. The crystal structure of a related compound, ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, was determined, which provides insights into the potential crystal packing and molecular interactions of similar compounds . The physical properties such as melting point, solubility, and crystallinity are crucial for the compound's application in synthesis and pharmaceutical development.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity in Heterocyclic Compound Formation

Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest in the synthesis of heterocyclic compounds, a key area in medicinal chemistry due to their potential pharmacological activities. For instance, the study by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) focuses on the synthesis of thio-substituted ethyl nicotinate derivatives from related compounds, which are then cyclized to thieno[2,3-b]pyridines. These compounds were screened for antimicrobial activities, showcasing their potential in drug discovery and development M. Gad-Elkareem, A. Abdel-fattah, M. A. Elneairy, 2011.

Antimicrobial Activity Evaluation

The quest for new antimicrobial agents is a constant pursuit in pharmaceutical research. Farag, Kheder, and Mabkhot (2008) explored the utility of a similar compound in synthesizing a range of pyrimidine derivatives. Selected examples from these synthesized products underwent antimicrobial evaluation, highlighting the role of such compounds in developing new antibacterial and antifungal therapies A. Farag, N. A. Kheder, Y. Mabkhot, 2008.

Contribution to Heterocyclic Chemistry

In another study by Deeb, Essawy, Yasine, and Fikry (1991), the compound's derivatives were used to generate pyrimido[4′,5′:4,5]thieno[2,3-c]pyridazin-4-one derivatives through reactions with formamide, acetic anhydride, and carbon disulphide. This work underscores the versatility of the compound in synthesizing diverse heterocyclic structures, which are pivotal in drug design and synthesis A. Deeb, A. Essawy, Fathy Yasine, R. Fikry, 1991.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-(3-cyclohexylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S/c1-2-31-24(30)21-18-15-32-22(25-19(28)14-13-16-9-5-3-6-10-16)20(18)23(29)27(26-21)17-11-7-4-8-12-17/h4,7-8,11-12,15-16H,2-3,5-6,9-10,13-14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHTYIPWQSHWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3CCCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

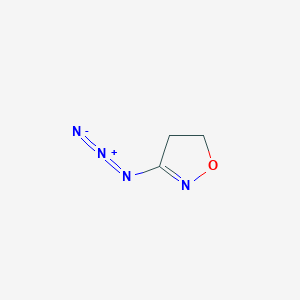

![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)

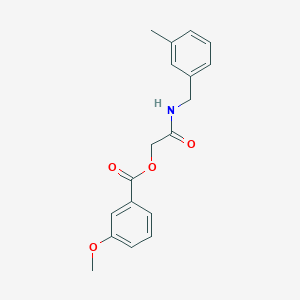

![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)

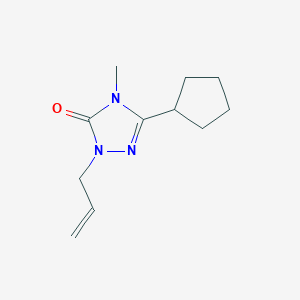

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)

![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)